Lead bis(2-ethylhexanolate)

Description

Significance in Organometallic Chemistry and Materials Science

Lead bis(2-ethylhexanoate) holds considerable significance as a precursor in the field of materials science. researchgate.net It is a key component in metal-organic deposition (MOD) processes, a method for creating thin films. chemicalbook.comchemicalbook.comfishersci.fi For instance, films of the compound can be cast on silicon solutions through spin coating. chemicalbook.comchemicalbook.comfishersci.fi

Its role as a precursor extends to the synthesis of advanced materials. Researchers have used lead(II) 2-ethylhexanoate (B8288628) along with other organometallic precursors like lanthanum(III) 2-ethylhexanoate, zirconyl(IV) 2-ethylhexanoate, and titanium(IV) isopropoxide for the photochemical production of lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT) films. chemicalbook.comchemicalbook.comfishersci.fi Furthermore, it has been utilized in the chemical reduction synthesis of intermetallic PtPb nanoparticles. researchgate.netchemicalbook.comchemicalbook.comfishersci.fi Ethylhexanoates, in general, are applied as catalysts for various chemical reactions, including oxidation, hydrogenation, and polymerization, and also serve as adhesion promoters. americanelements.com

Historical Context of Lead Carboxylates in Industrial and Research Applications

Metal carboxylates have a long history, with some applications dating back to ancient times. wits.ac.za One of the earliest known uses was the formation of lead linoleates in paints for mummification. wits.ac.za The lubricating properties of metallic carboxylates were recognized as early as 1400 B.C. wits.ac.za The industrial revolution in the 1800s saw rapid progress in the use of metal carboxylates, particularly in the paint industry where lead and manganese carboxylates were employed as driers. wits.ac.za

Lead compounds, in general, have been used extensively throughout history for products like pipes, cooking pots, glassware, and paint. mtu.edu Lead-based paints were common due to their durability. mtu.edu In the context of art, lead carboxylates, or "lead soaps," can form from the reaction of lead-based pigments with the oil binder in paintings. tandfonline.comresearchgate.net Historically, some paint recipes involved the controlled mixing of oil with lead driers like litharge (PbO) to form lead soaps, which influenced the paint's properties. tandfonline.com Beyond paints, lead carboxylates found use as waterproofing materials and for modifying the hardness of organic materials. wits.ac.za They have also been used as lubricant additives and stabilizers for plastics. chemicalland21.comresearchgate.net

Evolution of Academic Research Focus on Lead bis(2-ethylhexanolate)

The academic and research focus on lead bis(2-ethylhexanoate) and related lead carboxylates has evolved from their traditional industrial applications to their role in modern materials science. Initially valued for its properties as a drier in paints, coatings, and inks, and as a stabilizer in PVC, the research landscape has shifted. chemicalland21.comresearchgate.net

Contemporary research predominantly investigates its utility as a metal-organic precursor for creating sophisticated materials. researchgate.net A significant area of study is its application in the synthesis of ferroelectric and piezoelectric materials like PZT and PLZT thin films, which are crucial for electronic and sensor applications. chemicalbook.comchemicalbook.comfishersci.fialfa-chemical.com The compound is also a focus in the development of nanomaterials, such as the synthesis of platinum-lead (PtPb) nanoparticles. researchgate.netchemicalbook.comchemicalbook.comfishersci.fi This shift reflects a broader trend in chemistry, moving towards the precise, molecular-level design of materials with specific, tunable properties. researchgate.net Concurrently, the environmental and health concerns associated with lead have prompted research into its effects and have led to increased regulatory scrutiny, which in turn influences the direction of research and applications. atamanchemicals.comindustrialchemicals.gov.au

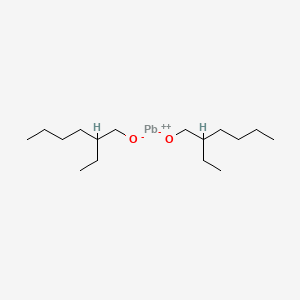

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93840-04-1 |

|---|---|

Molecular Formula |

C16H34O2Pb |

Molecular Weight |

465 g/mol |

IUPAC Name |

2-ethylhexan-1-olate;lead(2+) |

InChI |

InChI=1S/2C8H17O.Pb/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |

InChI Key |

IUNOSRQOHMZWDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lead Bis 2 Ethylhexanolate

Established Synthetic Routes for Lead bis(2-ethylhexanolate)

The synthesis of metal 2-ethylhexanoates, including the lead derivative, can be achieved through several methods. One established route is an electrochemical process that involves the reaction of a lead metal anode in a solution containing 2-ethylhexanoic acid.

In a typical electrochemical setup, an electrolyzer is divided into anode and cathode compartments by an ion-exchange membrane. The anode is composed of metallic lead. The reaction mixture includes 2-ethylhexanoic acid, a low-weight aliphatic alcohol such as methanol, and an electroconductive additive. This additive is often a salt of 2-ethylhexanoic acid with an alkali metal or ammonium (B1175870) cation. The process is conducted under an electric current, causing the lead anode to dissolve and react with the 2-ethylhexanoic acid to form Lead bis(2-ethylhexanoate). The temperature of the electrolyzer is typically maintained between 50-55°C. The yield and efficiency of this process can be influenced by the initial concentration of the reactants. For instance, variations in the amount of 2-ethylhexanoic acid in the catholyte solution have been shown to affect the process yield, with efficiencies reaching up to 85.49% of the maximum possible yield based on the weight reduction at the anode researchgate.net.

| Parameter | Value/Condition |

| Anode | Lead (Pb) metal |

| Cathode | Platinum (Pt) |

| Electrolyte Component | 2-ethylhexanoic acid |

| Solvent | Methyl alcohol |

| Electroconductive Additive | Potassium 2-ethylhexanoate (B8288628) or Ammonium 2-ethylhexanoate |

| Temperature | 50-55° C |

| Process Yield | Up to 85.49% |

Table 1: Typical Parameters for the Electrochemical Synthesis of Lead bis(2-ethylhexanoate)

Other general methods for the preparation of metal alkanoates include metathesis reactions and direct reactions of metals with the corresponding alkanoic acids. The metathesis reaction between an alkali metal alkanoate and a metal salt has been widely used for the synthesis of alkanoates of various metals, including lead jnfuturechemical.com.

Lead bis(2-ethylhexanolate) as a Precursor in Advanced Materials Synthesis

Lead bis(2-ethylhexanoate) serves as a versatile precursor in the synthesis of a range of advanced materials, owing to its solubility in common organic solvents and its decomposition characteristics.

Lead bis(2-ethylhexanoate) is a key starting material in the synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles researchgate.netlookchem.com. The synthesis is achieved through the chemical reduction of a platinum precursor, like dimethyl(1,5-cyclooctadiene)platinum, and Lead(II) 2-ethylhexanoate. A strong reducing agent, sodium naphthalide, is used in a solvent such as tetrahydrofuran (B95107) (THF) or diglyme (B29089) to facilitate the formation of the nanoparticles researchgate.netlookchem.com. The resulting crystalline PtPb nanoparticles have a mean crystal domain size of approximately 16 nm, as determined by X-ray diffraction (XRD) jnfuturechemical.com. The handling of the product, particularly its exposure to air, can influence the final crystalline structure jnfuturechemical.com.

| Precursors | Reducing Agent | Solvent | Product | Average Crystal Size |

| Dimethyl(1,5-cyclooctadiene)platinum, Lead bis(2-ethylhexanoate) | Sodium naphthalide | THF or Diglyme | Crystalline PtPb Nanoparticles | 16 nm |

Table 2: Synthesis of PtPb Nanoparticles using Lead bis(2-ethylhexanoate) as a Precursor

Lead bis(2-ethylhexanoate) is extensively used as a precursor in the fabrication of complex metal oxide thin films, including lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT) researchgate.netlookchem.com. These materials are of significant interest for their ferroelectric and piezoelectric properties.

The formation of these films often employs techniques like metal-organic deposition (MOD) or photochemical production researchgate.netlookchem.com. In the MOD process, a solution containing Lead bis(2-ethylhexanoate) and other metal-organic precursors is deposited onto a substrate, often silicon, using methods like spin coating to ensure uniform and smooth films researchgate.net. For the synthesis of PZT and PLZT films, Lead bis(2-ethylhexanoate) is combined with other precursors such as zirconyl(IV) 2-ethylhexanoate, titanium(IV) isopropoxide, and, for PLZT, lanthanum(III) 2-ethylhexanoate researchgate.netlookchem.com. The precursor solution is then subjected to a thermal annealing process to decompose the organic components and form the desired crystalline metal oxide film.

Ligand Exchange Reactions in Lead bis(2-ethylhexanolate) Systems

Ligand exchange reactions are a fundamental aspect of the chemistry of metal carboxylates, including Lead bis(2-ethylhexanoate). These reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion with other ligands. Such reactions are crucial in the synthesis of heterometallic precursors for advanced materials.

Research has shown that Lead bis(2-ethylhexanoate) can react with metal alkoxides, such as titanium and zirconium isopropoxides, to form heterometallic non-oxo carboxylatoalkoxides. These reactions represent an important step in the solution-based synthesis of perovskite materials like PZT. The initial products of the reaction between Lead bis(2-ethylhexanoate) and Ti(OⁱPr)₄ or Zr₂(OⁱPr)₈(HOⁱPr)₂ are adducts, namely Pb₂Ti₄(µ-O₂CR′)₄(µ-OR)₆(µ₃-OR)₂(OR)₈ and Pb₄Zr₄(µ-O₂CR′)₈(µ-OR)₆(µ₃-OR)₂(OR)₈(OHR)₂, where R' is the 2-ethylhexanoate ligand and R is the isopropyl group. These compounds are the first reported non-oxo Pb-Ti and Pb-Zr carboxylatoalkoxides. The Pb-Zr species is also the first to have a stoichiometry matching that of PbZrO₃. The molecular structures of these heterometallic complexes feature triangular M₂Pb cores (where M = Ti or Zr) and six-coordinate transition metals, which is a structural prerequisite for the formation of the perovskite phase. The lead centers in these complexes exhibit high coordination numbers of six and seven.

The thermal treatment of these heterometallic precursors can lead to further transformations. For instance, heating the Pb-Ti complex results in the elimination of volatile components and a scrambling of the carboxylate ligands to form a more complex oxo-cluster. These ligand exchange and subsequent condensation reactions are critical in controlling the composition and structure of the final material at the molecular level.

Structural Aspects and Aggregation Behavior Relevant to Reactivity

Molecular and Supramolecular Architecture of Lead bis(2-ethylhexanoate)

The lead(II) ion, with its 6s² lone pair of electrons, exhibits a flexible and varied coordination chemistry, which is a defining feature of its compounds, including the carboxylates. This lone pair can be stereochemically active, leading to a "hemidirected" coordination geometry where the ligands occupy only a part of the coordination sphere, or it can be inactive, resulting in a more symmetrical "holodirected" geometry. cymitquimica.com The specific arrangement is influenced by the nature of the ligands and the packing forces in the solid state.

In many lead(II) carboxylate structures, the coordination number of the lead ion is typically high, ranging from 5 to 8, and the coordination polyhedra are often irregular. researchgate.net The bulky and branched nature of the 2-ethylhexanoate (B8288628) ligand is expected to influence the packing of the molecules, likely favoring the formation of less ordered or lower-dimensional polymeric structures compared to lead carboxylates with linear alkyl chains.

Table 1: Common Coordination Modes of Carboxylate Ligands with Lead(II)

| Coordination Mode | Description |

| Monodentate (η¹) | The carboxylate ligand binds to the lead ion through a single oxygen atom. |

| Bidentate Chelating (η²) | Both oxygen atoms of the carboxylate group bind to the same lead ion. |

| Bidentate Bridging (µ₂) | The carboxylate ligand bridges two lead ions. |

| Tridentate Bridging (µ₃) | The carboxylate ligand bridges three lead ions. |

Polymeric and Aggregated States in Solution and Thin Films

In non-coordinating organic solvents, lead(II) carboxylates, including lead bis(2-ethylhexanoate), exhibit a strong tendency to form aggregates. researchgate.netguidechem.com Studies on similar long-chain lead carboxylates in organic solvents have shown the formation of ill-defined, polydisperse aggregates. researchgate.netguidechem.com The size of these aggregates is dependent on factors such as concentration and temperature, with aggregation increasing at higher concentrations and lower temperatures. researchgate.netguidechem.com This behavior is attributed to the interactions between the polar lead carboxylate head groups and the association of the non-polar alkyl chains.

The aggregation behavior of lead bis(2-ethylhexanoate) is of significant practical importance, particularly in its application as a precursor in metal-organic deposition (MOD) for the formation of thin films. chemicalbook.comlookchem.com In the MOD process, a solution of the precursor is spin-coated onto a substrate, and the aggregation state of the precursor in solution can influence the uniformity, density, and microstructure of the resulting film. The branched nature of the 2-ethylhexanoate ligand enhances the solubility of the compound in common organic solvents used for MOD. lookchem.com

Upon solvent evaporation during the formation of thin films, the lead bis(2-ethylhexanoate) molecules are brought into close proximity, leading to the formation of a solid-state structure that is likely polymeric in nature. The intermolecular interactions and the packing of the bulky ligands will dictate the final architecture of the film before its thermal decomposition to the desired lead-containing material.

Influence of Ligand Environment on Coordination Chemistry and Reactivity

The ligand environment around the lead(II) center, defined by the 2-ethylhexanoate groups, has a profound impact on the coordination chemistry and reactivity of the compound. The branched alkyl chain of the 2-ethylhexanoate ligand imparts a significant steric hindrance compared to linear carboxylates. This steric bulk can influence the coordination number of the lead ion and the type of polymeric structures that can form.

The oxophilic nature of the lead(II) ion ensures a strong interaction with the oxygen atoms of the carboxylate groups. nih.gov The coordination geometry around the lead(II) ion in its carboxylate complexes can be either hemidirected or holodirected, a feature influenced by the stereochemically active 6s² lone pair. americanelements.comfishersci.com In hemidirected structures, the bonds to the lead ion are concentrated on one hemisphere, leaving a gap occupied by the lone pair. In holodirected structures, the ligands are more symmetrically distributed around the lead ion. americanelements.comfishersci.com The specific geometry adopted by lead bis(2-ethylhexanoate) will affect its reactivity, as the accessibility of the lead center to other reactants will be altered.

The reactivity of lead bis(2-ethylhexanoate) as a precursor is evident in its use in the synthesis of intermetallic nanoparticles and lead-based perovskite thin films. chemicalbook.comlookchem.com In these applications, the thermal decomposition of the lead bis(2-ethylhexanoate) is a key step. The nature of the carboxylate ligand can influence the decomposition temperature and the mechanism of formation of the final product. The relatively weak Pb-O bonds in the carboxylate complex are broken during thermal processing, allowing for the formation of new phases. The presence of other ligands or precursors in the reaction mixture can also lead to the formation of mixed-metal species, a common strategy in the synthesis of complex materials. researchgate.net

Applications in Advanced Materials Fabrication and Engineering

Metal-Organic Deposition (MOD) Processes Using Lead bis(2-ethylhexanoate)

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique for creating thin films, offering advantages in terms of low cost and simplicity. researchgate.net In this process, a precursor solution containing organometallic compounds is applied to a substrate, followed by thermal treatment to decompose the organic components and form the desired inorganic film. researchgate.net Lead bis(2-ethylhexanoate) is frequently utilized as a lead source in MOD processes for depositing lead-containing thin films. lookchem.com

The formation of thin films from a precursor solution containing lead bis(2-ethylhexanoate) involves several key stages. Initially, the precursor solution is uniformly applied to a substrate. As the solvent evaporates, the concentration of the lead bis(2-ethylhexanoate) increases, leading to the formation of a gel or a solid precursor film. Subsequent thermal treatment, typically involving pyrolysis and annealing, decomposes the organic ligands (2-ethylhexanoate) and facilitates the oxidation of lead, resulting in the formation of a lead oxide or a mixed-metal oxide thin film. The final microstructure and properties of the film are highly dependent on the processing conditions, such as the annealing temperature and atmosphere.

The decomposition of the metal-organic precursor is a critical step that dictates the quality of the resulting film. The process must be carefully controlled to avoid the incorporation of residual carbon and other defects into the film. researchgate.net The formation of the desired crystalline phase occurs during the annealing stage, where the amorphous or poorly crystalline film undergoes a phase transformation to a more ordered structure.

Spin coating is a widely used deposition method in MOD to produce uniform thin films from liquid precursors. nih.govmdpi.com The process involves dispensing the precursor solution, containing lead bis(2-ethylhexanoate), onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly across the substrate, and the excess solution is flung off the edges. The final film thickness is determined by the solution's viscosity, the spin speed, and the spin time. nih.gov

The spin coating process can be divided into four stages: deposition, spin-up, spin-off, and evaporation. nih.gov During the spin-off stage, the fluid thins as the excess solution is driven to the substrate's edge. In the final evaporation stage, the solvent is removed, leaving a thin, uniform solid film. nih.govmdpi.com This technique is particularly effective for achieving smooth and homogenous films, which is crucial for many electronic and optical applications. lookchem.com

| Parameter | Description | Impact on Film Quality |

| Spin Speed (rpm) | The rotational speed of the substrate. | Higher speeds generally result in thinner films. Affects uniformity. |

| Spin Time (s) | The duration of the spinning process. | Affects the degree of solvent evaporation and final film thickness. |

| Solution Viscosity | The thickness of the precursor solution. | Higher viscosity typically leads to thicker films. |

| Ramp Rate (rpm/s) | The acceleration to the final spin speed. | Can influence the initial spreading of the solution and film uniformity. |

Nanomaterial Synthesis Utilizing Lead bis(2-ethylhexanoate) Precursors

Lead bis(2-ethylhexanoate) is a versatile precursor for the synthesis of various nanomaterials, including intermetallic and oxide nanoparticles. Its decomposition in the presence of other metal precursors allows for the formation of complex nanostructures with controlled compositions.

Lead bis(2-ethylhexanoate) is employed as a starting material in the synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles. lookchem.com The synthesis is typically achieved through the chemical reduction of lead bis(2-ethylhexanoate) and a platinum precursor, like dimethyl(1,5-cyclooctadiene)platinum(II), in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diglyme (B29089). lookchem.com The use of a strong reducing agent, for instance, sodium naphthalide, facilitates the formation of the intermetallic nanoparticles. lookchem.com The stoichiometry of the precursors can be precisely controlled to achieve the desired composition of the final PtPb nanoparticles.

The morphology and size distribution of nanoparticles synthesized using lead bis(2-ethylhexanoate) can be tailored by controlling various reaction parameters. These parameters include the reaction temperature, the concentration of precursors, the type of solvent and reducing agent used, and the presence of capping agents or surfactants.

Surfactants play a crucial role in controlling the growth and preventing the agglomeration of nanoparticles. They can selectively bind to different crystal facets, thereby influencing the final shape of the nanoparticles. The reaction temperature affects the kinetics of nucleation and growth, with higher temperatures generally leading to larger nanoparticles. By carefully manipulating these parameters, it is possible to produce nanoparticles with specific shapes (e.g., spheres, rods, cubes) and a narrow size distribution, which are essential for applications in catalysis and electronics.

| Parameter | Effect on Nanoparticle Synthesis |

| Precursor Concentration | Influences nucleation and growth rates, affecting particle size. |

| Reaction Temperature | Affects the kinetics of the reaction and the final size of the nanoparticles. |

| Solvent Type | Can influence precursor solubility and the stability of the resulting nanoparticles. |

| Capping Agents/Surfactants | Control particle growth, prevent agglomeration, and determine the final morphology. |

| Reducing Agent | The strength and concentration of the reducing agent affect the rate of metal ion reduction. |

Development of Ceramic and Mixed-Metal Oxide Systems (e.g., PZT, PLZT)

Lead bis(2-ethylhexanoate) is a key precursor in the photochemical and sol-gel production of complex ceramic and mixed-metal oxide systems, most notably lead zirconate titanate (PZT) and lanthanum-doped lead zirconate titanate (PLZT). lookchem.com These materials are of significant interest due to their excellent piezoelectric, pyroelectric, and ferroelectric properties. mdpi.comresearchgate.net

In the synthesis of PZT and PLZT films, lead bis(2-ethylhexanoate) is combined with other metal-organic precursors such as zirconium and titanium alkoxides or carboxylates. lookchem.com For PLZT, a lanthanum precursor like lanthanum(III) 2-ethylhexanoate (B8288628) is also added to the solution. lookchem.com The precursor solution is then deposited onto a substrate, often using spin coating, and subsequently treated with heat or UV radiation to form the desired ceramic film. The precise control over the stoichiometry of the precursor solution allows for the fine-tuning of the final material's composition and, consequently, its electrical and optical properties. mdpi.com

The general chemical formula for PLZT is (Pb1-xLax)(ZryTi1-y)1-x/4O3. researchgate.net The properties of PLZT ceramics can be tailored by varying the ratios of lead, lanthanum, zirconium, and titanium. researchgate.net

| Ceramic System | Precursors Including Lead bis(2-ethylhexanoate) | Key Properties |

| PZT (Lead Zirconate Titanate) | Lead bis(2-ethylhexanoate), Zirconium precursor (e.g., zirconyl(IV) 2-ethylhexanoate), Titanium precursor (e.g., titanium(IV) isopropoxide) | High piezoelectric and pyroelectric coefficients. |

| PLZT (Lanthanum-doped Lead Zirconate Titanate) | Lead bis(2-ethylhexanoate), Lanthanum(III) 2-ethylhexanoate, Zirconium precursor, Titanium precursor | Enhanced electro-optic properties, high dielectric constant. mdpi.comresearchgate.net |

Research into Polymeric and Coating Formulations Incorporating Lead bis(2-ethylhexanolate)

Lead bis(2-ethylhexanoate), also known as lead octoate, is a metal carboxylate that has been a subject of study in the development of various formulations. Its primary function in this context is as a catalyst for the oxidative cross-linking of drying oils, which is essential in the curing of alkyd-based coatings.

Investigation of Emulsifier and Lubricant Functions in Coating Systems

Research into the application of Lead bis(2-ethylhexanoate) has explored its utility beyond that of a primary drying agent. While less documented than its catalytic activity, its properties as a lubricant and potential emulsifier contribute to the final characteristics of coating films.

In certain formulations, metal carboxylates like lead octoate can function as lubricants or plasticizers. Their presence can enhance the flexibility and durability of the coating film. The long alkyl chains of the 2-ethylhexanoate ligands contribute to these lubricating properties, which can be critical in applications requiring resistance to cracking or bending.

The function of Lead bis(2-ethylhexanoate) as an emulsifier is less pronounced. However, in complex multi-component systems, its amphiphilic nature—having both a polar metal head and nonpolar organic tails—can contribute to the stabilization of dispersions and improve pigment wetting. This can lead to more uniform pigment distribution and a more stable coating formulation.

Table 1: Functional Properties of Lead bis(2-ethylhexanoate) in Coating Systems

| Function | Mechanism of Action | Impact on Coating Formulation |

|---|---|---|

| Lubricant | The long alkyl chains of the ethylhexanoate groups reduce internal friction within the polymer matrix. | Increases film flexibility, improves durability, and reduces the likelihood of cracking. |

| Emulsifier | The amphiphilic structure helps to stabilize pigment and other non-soluble components within the binder system. | Enhances pigment wetting and dispersion, leading to improved color uniformity and formulation stability. |

Mechanistic Studies of Drier Activity in Paint Research

The most well-documented and critical function of Lead bis(2-ethylhexanoate) in paint is its role as a "through drier." Unlike surface driers (e.g., cobalt salts) that primarily catalyze curing at the air-coating interface, lead driers promote uniform drying throughout the entire thickness of the paint film. This characteristic is crucial for preventing surface wrinkling and ensuring a thoroughly cured, durable finish.

The mechanism of action involves a catalytic cycle centered on the lead ion. The process can be summarized in the following steps:

Formation of Coordination Complexes: The lead salt forms coordination complexes with the hydroxyl and carboxyl groups of the alkyd resin binder.

Oxygen Uptake: This complex then facilitates the uptake of atmospheric oxygen.

Peroxide Decomposition: The primary catalytic role of the lead ion is to accelerate the decomposition of hydroperoxides that form on the unsaturated fatty acid chains of the drying oils. This decomposition generates free radicals.

Polymerization: These free radicals initiate cross-linking reactions (polymerization) between the polymer chains of the binder, leading to the formation of a solid, dry film.

Table 2: Comparative Analysis of Drier Types in Paint Formulations

| Drier Type | Primary Metal(s) | Drying Action | Primary Function |

|---|---|---|---|

| Surface Drier | Cobalt, Manganese | Catalyzes rapid oxidation and polymerization at the surface (Top-down). | Initiates the drying process, quickly forming a tack-free surface. |

| Through Drier | Lead , Zirconium | Promotes uniform polymerization throughout the entire film thickness (Bottom-up). | Ensures complete and even curing, preventing wrinkling. |

| Auxiliary Drier | Calcium, Barium | Does not have catalytic activity on its own but enhances the action of primary driers. | Improves pigment wetting, reduces loss-of-dry, and enhances film hardness. |

Catalytic Functions and Mechanistic Investigations of Lead Bis 2 Ethylhexanolate

Catalytic Roles in Polymerization Reactions

Lead bis(2-ethylhexanoate) serves as a catalyst in several types of polymerization reactions, including oxidation, condensation, and hydrogenation. atamankimya.com It facilitates the formation of chemical bonds between monomers, contributing to the growth of polymer chains. This compound is particularly noted for its use in the production of polyurethanes, where it catalyzes the reaction between polyols and isocyanates, and in the manufacturing of polyester (B1180765) resins through condensation polymerization.

Detailed Mechanisms of Catalytic Activity in Drying Oil Polymerization

In the context of drying oils, such as those used in paints and varnishes, lead bis(2-ethylhexanoate) functions as a drier, specifically a "through drier." guidechem.com Its primary role is to promote hard, thorough drying throughout the entire film, enhancing flexibility. The mechanism of action involves accelerating the oxidation and polymerization of the oils. guidechem.com

The drying process of oils is a free-radical autoxidation reaction. Metal catalysts like lead increase the rate of hydroperoxide decomposition, which are intermediates formed during autoxidation. si.edu This leads to an increased rate of cross-linking, forming a solid polymer network. si.eduacs.org While cobalt is a more potent surface drier, lead is effective in ensuring the entire film cures uniformly. si.edu It is often used in conjunction with other driers, such as cobalt and calcium, to achieve optimal drying characteristics. The lead salt's ability to react with fatty acids in the oil may also contribute to the dry-to-the-touch feel of the film. si.edu

Exploration of Lead bis(2-ethylhexanoate) as a General Polymerization Catalyst

Beyond its traditional role in drying oils, lead bis(2-ethylhexanoate) has been explored as a catalyst in other polymerization systems. It is used in the manufacturing of polyurethane foams, coatings, adhesives, and elastomers. The compound's catalytic properties are also beneficial in the production of various other polymers and resins. atamankimya.com For instance, it has been used as a catalyst in the production of synthetic rubbers and as a heat stabilizer in the plastics industry. guidechem.com Its solubility in organic solvents makes it a versatile catalyst for processes requiring non-aqueous conditions. americanelements.com

Lead bis(2-ethylhexanoate) also serves as a precursor in the synthesis of advanced materials. For example, it is used in the metal-organic deposition (MOD) process for creating thin films and in the chemical synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles. lookchem.comchemicalbook.comresearchgate.net

Mechanistic Pathways of Photochemical Decomposition

Lead bis(2-ethylhexanoate) is utilized as a precursor in the photochemical production of complex inorganic films, indicating its susceptibility to photochemical decomposition. lookchem.com

Analysis of Photochemical Fragmentation Processes

In the photochemical production of lead-based materials like lead zirconate titanate (PZT) films, lead bis(2-ethylhexanoate) is combined with other metal-organic precursors. lookchem.comchemicalbook.com Upon exposure to ultraviolet (UV) radiation, the molecule absorbs energy, leading to the cleavage of its chemical bonds. This fragmentation process is essential for releasing the lead species, which then react with other components to form the desired inorganic film. The organic ligands, 2-ethylhexanoate (B8288628) groups, are decomposed and volatilized during this process.

Quantitative Quantum Yield Studies in Photochemistry

Spectroscopic and Computational Approaches to Elucidating Reaction Mechanisms

Understanding the precise mechanisms of catalysis and decomposition requires advanced analytical techniques. Spectroscopic methods such as UV-visible and infrared spectroscopy can be used to monitor the changes in chemical species during a reaction. acs.orgresearchgate.net For instance, in the study of lead(II) ion interactions with other molecules, UV-vis spectroscopy combined with computational methods helps to determine the stoichiometry and stability of the resulting complexes. researchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT), provides theoretical insights into the molecular and electronic structures of reactants, intermediates, and products. researchgate.net These calculations can elucidate reaction pathways, transition states, and the energetics of the process. For example, DFT calculations have been used to show that upon complexation of lead(II) with certain organic ligands, a bathochromic shift in the UV-vis spectra can be attributed to a ligand-to-metal charge transfer. researchgate.net Such combined spectroscopic and computational approaches are invaluable for building a detailed, molecular-level understanding of the catalytic and photochemical behavior of lead bis(2-ethylhexanoate).

Interactive Data Table: Properties of Lead bis(2-ethylhexanoate)

| Property | Value |

| CAS Number | 301-08-6 |

| Molecular Formula | C16H30O4Pb |

| Molecular Weight | 493.61 g/mol |

| Appearance | Viscous liquid, Light yellow transparent liquid |

| Density | 1.56 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents |

Note: The data in this table is compiled from sources guidechem.comlookchem.comjnfuturechemical.comnih.gov.

Role as a Precursor in Catalytic Cycle Activation

Lead bis(2-ethylhexanoate), an organometallic compound, serves as a crucial precursor in various catalytic processes. Its activation into a catalytically active species is fundamental to its function in applications ranging from the synthesis of advanced materials to polymerization reactions. This section delves into the mechanistic investigations of how Lead bis(2-ethylhexanoate) is transformed from a stable precursor to an active component that drives catalytic cycles.

The activation of Lead bis(2-ethylhexanoate) typically involves the dissociation of the 2-ethylhexanoate ligands from the lead(II) center. This process can be initiated through several mechanisms, including thermal decomposition, chemical reduction, or interaction with co-catalysts and substrates. The liberated lead species, often in an ionic or nano-particulate form, can then participate in the catalytic cycle.

A significant application of Lead bis(2-ethylhexanoate) as a precursor is in the fabrication of perovskite solar cells. In this context, it is often introduced as an additive during the formation of the perovskite film to control the crystallization kinetics. The carboxyl functional group of the 2-ethylhexanoate ligand coordinates with lead cations (Pb²⁺), which helps in reducing defects within the perovskite crystal structure nih.govresearchgate.net. The long alkyl chains of the precursor also contribute to the formation of a protective layer on the surface of the perovskite film nih.govresearchgate.net.

The activation in this process is believed to occur as the precursor influences the nucleation and growth of the perovskite crystals. While a detailed step-by-step catalytic cycle is complex and depends on the specific perovskite formation conditions, the role of the precursor is to modulate the reaction environment to favor the formation of a high-quality, stable perovskite layer. The table below summarizes the impact of using Lead bis(2-ethylhexanoate) as a precursor on the performance of perovskite solar cells, based on research findings.

| Parameter | Control Device (without Precursor) | Device with Lead bis(2-ethylhexanoate) Precursor | Reference |

| Power Conversion Efficiency (PCE) | Lower | Up to 24.84% | nih.gov |

| Defect Density | Higher | Reduced | nih.govresearchgate.net |

| Thermal Stability | Lower | Significantly Improved | nih.gov |

| Operational Stability | Lower | Significantly Improved | nih.gov |

In the realm of nanomaterial synthesis, Lead bis(2-ethylhexanoate) acts as a precursor for the generation of lead-containing nanoparticles, such as lead oxide (PbO) and platinum-lead (PtPb) intermetallic nanoparticles uab.cat. The activation of the precursor in these syntheses is typically achieved through thermal decomposition or chemical reduction uab.cat.

During thermal decomposition, the compound is heated in a solvent, leading to the breakdown of the lead-ligand bonds and the subsequent nucleation and growth of nanoparticles. The 2-ethylhexanoate ligands can also act as capping agents, controlling the size and preventing the agglomeration of the newly formed nanoparticles. For instance, the synthesis of cobalt oxide (CoO) nanooctahedra from cobalt(II) 2-ethylhexanoate in oleylamine (B85491) suggests a similar mechanism where the precursor decomposes to initiate nanocrystal formation uab.cat.

In the case of intermetallic PtPb nanoparticle synthesis, Lead bis(2-ethylhexanoate) is chemically reduced in the presence of a platinum precursor. The reduction process strips the 2-ethylhexanoate ligands from the lead, allowing for the alloying of lead and platinum at the nanoscale.

While specific research on the catalytic role of Lead bis(2-ethylhexanoate) in ring-opening polymerization (ROP) is not as extensive as for other metal carboxylates like tin(II) 2-ethylhexanoate, the general mechanism for metal-catalyzed ROP provides a likely pathway. In such reactions, the metal carboxylate often reacts with an alcohol initiator to form a metal alkoxide species. This alkoxide is the true catalytic species that initiates the polymerization by attacking the cyclic monomer. The catalytic cycle then proceeds through a coordination-insertion mechanism. It is plausible that Lead bis(2-ethylhexanoate) could be activated in a similar manner to initiate the polymerization of lactones and other cyclic esters.

The following table outlines the precursor role of Lead bis(2-ethylhexanoate) in different catalytic applications and the proposed activation mechanisms.

| Catalytic Application | Precursor Function | Proposed Activation Mechanism | Key Intermediates/Active Species |

| Perovskite Solar Cell Fabrication | Controls crystallization kinetics and reduces defects | Coordination with Pb²⁺ cations and modulation of the nucleation environment | Lead-ligand complexes |

| Lead Oxide Nanoparticle Synthesis | Source of lead for nanoparticle formation | Thermal decomposition in a high-boiling point solvent | Lead atoms/ions, lead oxide nuclei |

| PtPb Intermetallic Nanoparticle Synthesis | Source of lead for alloying with platinum | Chemical reduction by a reducing agent | Lead atoms |

| Ring-Opening Polymerization (Hypothesized) | Potential catalyst for polymerization of cyclic esters | Reaction with a co-initiator (e.g., alcohol) to form a lead alkoxide | Lead alkoxide species |

Environmental Transformation and Degradation Pathways

Biodegradation Studies of Lead bis(2-ethylhexanolate)

Direct experimental studies on the biodegradation rates of the parent compound, Lead bis(2-ethylhexanolate), are not extensively detailed in publicly available scientific literature. The degradation process is understood to commence with the dissociation of the compound into lead ions (Pb²⁺) and 2-ethylhexanoate (B8288628) ions. The subsequent fate is then determined by the separate pathways of these components.

The primary contribution to the biodegradation of the molecule comes from the metabolic breakdown of its fatty acid component, 2-ethylhexanoic acid. This process has been inferred from studies on structurally related compounds, such as the plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which also contains the 2-ethylhexyl moiety.

Microbial degradation of the 2-ethylhexyl group proceeds via hydrolysis and oxidation. The initial step is the release of 2-ethylhexanol sludgenews.orgnih.gov. This alcohol is then oxidized by microorganisms to form 2-ethylhexanal (B89479) and subsequently 2-ethylhexanoic acid sludgenews.org. While various bacteria and fungi can perform these transformations, the resulting 2-ethylhexanoic acid has been identified as a recalcitrant metabolite that can resist further rapid degradation sludgenews.orgnih.gov. Studies have shown that even in complex ecosystems like sewage treatment plants, the breakdown of parent plasticizers can lead to the accumulation of 2-ethylhexanoic acid sludgenews.orgnih.gov. Certain bacteria, such as Mycobacterium austroafricanum, have demonstrated the capability to utilize the 2-ethylhexyl moiety for growth ifremer.fr.

The primary metabolites from the degradation of the 2-ethylhexanoate component are summarized below.

| Metabolite | Chemical Formula | Role in Degradation Pathway | Environmental Persistence |

|---|---|---|---|

| 2-Ethylhexanol | C₈H₁₈O | Initial product from hydrolysis of the ester/ionic bond. sludgenews.orgnih.gov | Readily oxidized further by microorganisms. nih.gov |

| 2-Ethylhexanal | C₈H₁₆O | Intermediate product from the oxidation of 2-Ethylhexanol. sludgenews.org | Transient intermediate. |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | Product from the oxidation of 2-Ethylhexanal; the dissociated ligand of the parent compound. sludgenews.org | Considered a recalcitrant product that can persist in the environment. sludgenews.orgnih.gov |

Aqueous Dissociation and Environmental Speciation of Lead Ions

Lead bis(2-ethylhexanolate), like other divalent metal carboxylates, is characterized as being virtually insoluble in water researchgate.net. In aqueous systems, it does not readily dissolve to release free lead ions. Instead, its behavior is dominated by its particulate or aggregated form core.ac.uk.

Upon eventual, albeit slow, dissociation or surface weathering, the released lead (II) ion (Pb²⁺) undergoes hydrolysis. This reaction with water molecules forms a series of soluble hydroxylated lead species. The specific ions formed are highly dependent on pH and the total lead concentration in the solution. Potentiometric and enthalpimetric studies have identified the formation constants for several key mononuclear and polynuclear lead hydrolysis products nih.govcost-nectar.eu.

| Equilibrium Reaction | Hydrolyzed Species | Formation Constant (log K) at 298 K |

|---|---|---|

| Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺ | Lead(II) hydroxide | -7.46 ± 0.06 cost-nectar.eu |

| Pb²⁺ + 2H₂O ⇌ Pb(OH)₂ + 2H⁺ | Lead(II) dihydroxide | -16.94 ± 0.09 cost-nectar.eu |

| 3Pb²⁺ + 4H₂O ⇌ Pb₃(OH)₄²⁺ + 4H⁺ | Trilead tetrahydroxide | -23.01 ± 0.07 cost-nectar.eu |

| 3Pb²⁺ + 5H₂O ⇌ Pb₃(OH)₅⁺ + 5H⁺ | Trilead pentahydroxide | -31.11 ± 0.10 cost-nectar.eu |

| 4Pb²⁺ + 4H₂O ⇌ Pb₄(OH)₄⁴⁺ + 4H⁺ | Tetra-μ₃-hydroxo-tetra-lead | -19.58 nih.gov |

| 6Pb²⁺ + 8H₂O ⇌ Pb₆(OH)₈⁴⁺ + 8H⁺ | Hexalead octahydroxide | -42.43 nih.gov |

In the broader environment, the speciation of lead is further complicated by interactions with other available anions and solid phases. Lead ions have a strong affinity for soil and sediment, particularly those with high organic matter content, where they are strongly adsorbed lead.org.au. Over time, lead can be transformed into other sparingly soluble inorganic compounds, such as lead sulfates (PbSO₄), lead carbonates (PbCO₃), or lead phosphates, effectively sequestering it in the solid phase and limiting its mobility and bioavailability lead.org.aunih.gov.

Methodological Approaches for Environmental Fate Modeling

Modeling the environmental fate of a substance like Lead bis(2-ethylhexanolate) requires specialized approaches that can account for the distinct behaviors of both the metal and the organic ligand. The Organisation for Economic Co-operation and Development (OECD) has outlined strategies for assessing organometallic compounds, recommending that the determination of the substance's environmental fate (i.e., whether it remains intact or dissociates) is a primary factor in selecting an appropriate assessment approach oecd.org.

For sparingly soluble metal compounds, traditional degradation models used for organic chemicals are insufficient. Unlike organic pollutants that are removed via degradation, metals are primarily removed from the water column through changes in speciation (e.g., partitioning, precipitation) followed by sedimentation oup.com.

A relevant methodological approach is the use of multi-media "unit world models" (UWMs) oup.comresearchgate.net. One such model, TICKET-UWM (Tableau Input Coupled Kinetics Equilibrium Transport-Unit World Model), has been developed to assess the fate of metals in aquatic systems. This model incorporates key environmental processes such as:

Partitioning and Complexation: It accounts for the binding of metal ions to dissolved organic carbon (DOC) and particulate organic carbon (POC).

Sediment Interaction: It models the transport of dissolved metals and solids between the water column and sediment, including settling and resuspension.

Speciation: It considers complexation with various aqueous inorganic ligands.

Such models demonstrate that for insoluble metal compounds, partitioning to suspended particles and subsequent removal via sedimentation are the dominant fate processes, leading to much lower dissolved concentrations in the water column than would be predicted by simple dissolution tests alone researchgate.net.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Enhanced Efficiency

Future research into Lead bis(2-ethylhexanolate) is increasingly focused on the development of novel synthetic strategies to enhance production efficiency and improve the catalyst's performance characteristics. Current synthetic methods, while effective, often present opportunities for improvement in terms of yield, purity, and environmental impact. The drive towards more sustainable chemical processes necessitates the exploration of new routes that minimize waste, reduce energy consumption, and utilize more benign starting materials. rsc.org

One promising avenue of research is the implementation of continuous flow synthesis. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the potential for higher throughput and consistency. By optimizing reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor, it may be possible to significantly increase the yield and purity of Lead bis(2-ethylhexanolate).

The table below outlines potential research directions for optimizing the synthesis of Lead bis(2-ethylhexanolate).

| Research Direction | Potential Advantages | Key Parameters to Investigate |

| Continuous Flow Synthesis | Improved process control, higher throughput, enhanced safety | Flow rate, temperature, pressure, catalyst concentration, residence time |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields | Microwave power, temperature, reaction time, solvent choice |

| Sonochemistry | Enhanced mass transport, increased reaction rates | Ultrasonic frequency, power intensity, temperature, solvent properties |

| Alternative Lead Precursors | Improved reactivity, higher purity of final product | Solubility, thermal stability, reactivity with 2-ethylhexanoic acid |

Furthermore, the development of solvent-free or green solvent-based synthetic routes is a critical goal for enhancing the sustainability of Lead bis(2-ethylhexanolate) production. bioforumconf.com Research in this area would focus on identifying reaction conditions that allow for the direct reaction of lead oxide or other lead precursors with 2-ethylhexanoic acid in the absence of traditional organic solvents, or in the presence of environmentally friendly alternatives.

Advanced Spectroscopic and In-situ Characterization of Reaction Intermediates

A deeper understanding of the catalytic mechanisms of Lead bis(2-ethylhexanolate) requires the use of advanced spectroscopic and in-situ characterization techniques to identify and study transient reaction intermediates. These fleeting chemical species are critical to understanding how the catalyst facilitates chemical transformations. sparkl.me In-situ techniques, which allow for the observation of the catalyst and reactants under actual reaction conditions, are particularly valuable. rsc.orgrsc.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to monitor changes in the vibrational modes of the reactants and the catalyst in real-time. This can provide insights into the coordination of the lead center and the activation of substrate molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR for heterogeneous systems, can offer detailed information about the local chemical environment of the lead atoms and the organic ligands. rsc.orgresearchgate.netscispace.com

X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the electronic structure and local coordination environment of the lead atoms within the catalyst as the reaction progresses. rsc.org These techniques can provide data on oxidation states, bond distances, and coordination numbers, which are crucial for elucidating the structure of active catalytic species and reaction intermediates.

The following table summarizes key in-situ characterization techniques and the information they can provide about reaction intermediates in catalysis involving Lead bis(2-ethylhexanolate).

| Characterization Technique | Information Provided | Relevance to Understanding Reaction Mechanisms |

| In-situ FTIR/Raman Spectroscopy | Vibrational modes of reactants, products, and catalyst | Identifies changes in chemical bonds, coordination of ligands, and formation of new species on the catalyst surface. |

| In-situ NMR Spectroscopy | Local chemical environment of atomic nuclei (e.g., 207Pb, 13C) | Provides structural information about catalyst-substrate complexes and intermediates. rsc.orgresearchgate.netscispace.com |

| In-situ X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, coordination environment of lead atoms | Elucidates changes in the catalyst's active site during the reaction. rsc.org |

| Mass Spectrometry | Mass-to-charge ratio of ions in the gas phase | Can be used to detect and identify volatile intermediates and products as they are formed. nih.gov |

By combining the data from these advanced techniques, a more complete picture of the catalytic cycle can be constructed, from the initial interaction of reactants with the catalyst to the formation of intermediates and the final release of products. youtube.com This knowledge is essential for the rational design of more efficient and selective catalysts.

Rational Design of Lead bis(2-ethylhexanolate) for Optimized Performance in Targeted Applications

The principle of rational design involves the deliberate modification of a catalyst's molecular structure to enhance its performance for a specific application. nih.govnih.gov In the context of Lead bis(2-ethylhexanolate), this approach aims to tailor the compound's properties to achieve superior activity, selectivity, and stability in targeted chemical processes. researchgate.net

One key area for rational design is the modification of the carboxylate ligands. While the 2-ethylhexanoate (B8288628) ligand provides good solubility in organic media, altering its steric and electronic properties could significantly impact the catalyst's performance. szjlin.com For instance, introducing electron-withdrawing or electron-donating groups onto the alkyl chain could modulate the Lewis acidity of the lead center, thereby influencing its catalytic activity. The steric bulk of the ligand can also be adjusted to control the access of substrates to the active site, which can enhance selectivity.

Another aspect of rational design is the exploration of mixed-ligand systems. Synthesizing lead complexes that incorporate both 2-ethylhexanoate and other functionalized ligands could introduce new catalytic capabilities or improve existing ones. For example, a co-ligand with a specific binding site could help to orient a substrate molecule in a favorable position for reaction.

The table below presents potential strategies for the rational design of Lead bis(2-ethylhexanolate) and their intended impact on catalytic performance.

| Design Strategy | Molecular Modification | Targeted Performance Enhancement | Potential Application |

| Ligand Modification | Introduction of functional groups on the 2-ethylhexanoate backbone | Enhanced catalytic activity and selectivity | Polymerization catalysis, cross-linking reactions |

| Mixed-Ligand Systems | Incorporation of a secondary, functionalized ligand | Improved substrate recognition and orientation | Enantioselective synthesis |

| Supramolecular Assembly | Formation of well-defined oligomeric or polymeric structures | Increased catalyst stability and recyclability | Continuous industrial processes |

| Immobilization on Supports | Grafting the lead complex onto a solid support (e.g., silica, polymer) | Enhanced catalyst recovery and prevention of product contamination | Heterogeneous catalysis |

Recent research has shown that Lead bis(2-ethylhexanoate) can be used to modulate the crystallization process in the fabrication of high-quality perovskite films for solar cells. The long alkyl chains of the 2-ethylhexanoate ligands help to passivate defects and protect the perovskite surface. This provides a clear example of how the inherent properties of this compound can be leveraged for a specific, high-technology application. Rational design principles could be applied to further optimize the structure of the lead carboxylate for even greater improvements in solar cell efficiency and stability.

Exploration of Lead-Free Analogues and Sustainable Alternatives

The toxicity of lead is a significant driver for research into lead-free analogues and sustainable alternatives to Lead bis(2-ethylhexanolate). umicore.com While it is an effective catalyst in many applications, the environmental and health concerns associated with lead necessitate the development of more benign options. rsc.org The principles of green chemistry encourage the replacement of toxic substances with safer alternatives whenever possible. bioforumconf.com

A leading class of substitutes for lead carboxylates are bismuth carboxylates. shepchem.com Bismuth is significantly less toxic than lead and its compounds often exhibit similar catalytic activity in applications such as polyurethane production. mdpi.comshepchem.com Bismuth-based catalysts, such as bismuth neodecanoate and bismuth 2-ethylhexanoate, are commercially available and are being actively investigated as replacements for lead- and tin-based catalysts. umicore.comshepchem.com These compounds can accelerate the reaction between isocyanates and polyols without promoting undesirable side reactions. shepchem.com

Other metals that are being explored as potential replacements for lead in catalytic applications include zinc, zirconium, and iron. mdpi.com These metals are more abundant, less toxic, and generally more environmentally friendly than lead. The challenge lies in developing catalysts based on these metals that can match the performance of lead compounds in terms of activity, selectivity, and stability.

The following table compares Lead bis(2-ethylhexanolate) with some of its potential lead-free alternatives.

| Catalyst Type | Metal Center | Key Advantages | Potential Challenges |

| Lead Carboxylates | Lead (Pb) | High catalytic activity, well-established performance | Toxicity, environmental regulations |

| Bismuth Carboxylates | Bismuth (Bi) | Low toxicity, good catalytic activity in many applications shepchem.comgoogle.com | Can be sensitive to water, may require co-catalysts in some systems mdpi.com |

| Zinc Carboxylates | Zinc (Zn) | Low toxicity, low cost, environmentally benign acs.org | Often lower catalytic activity compared to lead or tin |

| Zirconium Complexes | Zirconium (Zr) | Low toxicity, high thermal stability | May require higher reaction temperatures |

| Iron Complexes | Iron (Fe) | Abundant, low cost, environmentally friendly | Can have multiple oxidation states, which can lead to complex reaction pathways |

The development of sustainable alternatives also extends to organocatalysis, which uses small organic molecules to catalyze reactions, thereby avoiding the use of any metals. mdpi.com While organocatalysts may not be suitable for all applications where Lead bis(2-ethylhexanolate) is currently used, they represent a promising long-term goal for sustainable chemical manufacturing.

Integration of Lead bis(2-ethylhexanolate) into Advanced Manufacturing Technologies

Lead bis(2-ethylhexanolate) has several properties that make it a candidate for integration into advanced manufacturing technologies, such as additive manufacturing (3D printing) and the production of advanced materials. americanelements.com Its solubility in organic solvents and its role as a precursor for lead-containing materials are particularly relevant in this context. lookchem.comchemicalbook.com

In the field of materials science, Lead bis(2-ethylhexanoate) is used as a precursor in metal-organic deposition (MOD) processes. chemicalbook.comchemicalbook.com This technique allows for the creation of thin films of lead-containing materials on various substrates. lookchem.com For example, it is used in the photochemical production of lead zirconate titanate (PZT) and lead lanthanum zirconate titanate (PLZT) films, which have important applications in electronics and sensor technology. chemicalbook.comchemicalbook.com It is also a starting material for the synthesis of intermetallic nanoparticles, such as platinum-lead (PtPb) nanoparticles. lookchem.comchemicalbook.com

The potential use of Lead bis(2-ethylhexanoate) in additive manufacturing lies in the formulation of specialized inks or resins. For processes like material jetting or vat photopolymerization, a soluble metal-organic compound can be incorporated into the liquid feedstock. Subsequent processing steps, such as thermal or UV curing, could then decompose the precursor to deposit lead or lead oxide in a precise, layer-by-layer fashion. This could enable the 3D printing of components with specific electronic or catalytic properties.

The table below outlines potential applications of Lead bis(2-ethylhexanolate) in advanced manufacturing.

| Manufacturing Technology | Role of Lead bis(2-ethylhexanolate) | Potential Application of Final Product |

| Metal-Organic Deposition (MOD) | Precursor for lead-containing thin films chemicalbook.comchemicalbook.com | Electronic components, sensors, piezoelectric devices |

| Nanoparticle Synthesis | Starting material for the synthesis of intermetallic nanoparticles lookchem.comchemicalbook.com | Catalysts, electronic materials |

| Additive Manufacturing (3D Printing) | Component in functional inks or resins | 3D printed electronic circuits, custom catalysts, graded-material components |

| Functional Coatings | Drier and adhesion promoter in specialized coatings jnfuturechemical.com | Protective coatings with enhanced durability, anti-corrosion layers |

The integration of functional materials like Lead bis(2-ethylhexanolate) into advanced manufacturing processes is a key area of research and development. It holds the potential to create complex, multi-material objects with tailored properties that are not achievable with traditional manufacturing methods.

Q & A

Q. What are the recommended methods for determining the purity of lead bis(2-ethylhexanolate) in synthetic samples?

To assess purity, employ a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing proton and carbon environments.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylate ligands).

- Elemental Analysis (EA) : Quantify lead content to verify stoichiometric ratios.

- High-Performance Liquid Chromatography (HPLC) : Detect organic impurities or byproducts. Cross-reference results with established physicochemical properties (e.g., density, solubility) .

Q. What safety protocols are critical when handling lead bis(2-ethylhexanolate) in laboratory settings?

Key safety measures include:

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers in cool, ventilated areas away from oxidizers or incompatible substances.

- Spill Management : Neutralize leaks with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for acute toxicity and first-aid guidelines .

Q. How should researchers design experiments to characterize the solubility of lead bis(2-ethylhexanolate) in non-polar solvents?

- Stepwise Solvent Testing : Test solubility in solvents of increasing polarity (e.g., hexane, toluene, dichloromethane).

- Gravimetric Analysis : Measure residual mass after solvent evaporation to assess solubility limits.

- UV-Vis Spectroscopy : Monitor spectral shifts to infer solvation effects. Document environmental conditions (temperature, humidity) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for lead bis(2-ethylhexanolate)?

Contradictions may arise from variations in experimental conditions:

- Controlled Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition profiles.

- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies.

- Post-Decomposition Analysis : Use X-ray Diffraction (XRD) to identify decomposition products (e.g., PbO). Validate findings across multiple synthetic batches to rule out batch-specific anomalies .

Q. What experimental strategies mitigate ligand dissociation in lead bis(2-ethylhexanolate) during catalytic applications?

To stabilize the complex:

- Solvent Optimization : Use low-polarity solvents (e.g., toluene) to reduce ligand exchange.

- Additive Screening : Introduce stabilizing agents (e.g., crown ethers) to chelate free Pb²⁺.

- In-Situ Monitoring : Track dissociation via in-situ IR or NMR spectroscopy during catalysis. Compare catalytic efficiency (e.g., turnover frequency) under varying conditions to identify optimal parameters .

Q. How can researchers analyze conflicting data on the reactivity of lead bis(2-ethylhexanolate) with Lewis bases?

Address discrepancies through:

- Systematic Titration Studies : Titrate the compound with bases (e.g., pyridine, amines) while monitoring conductivity or pH changes.

- X-ray Crystallography : Resolve adduct structures to confirm coordination modes.

- Computational Modeling : Employ Density Functional Theory (DFT) to predict binding affinities and compare with experimental results. Ensure consistency in solvent choice and concentration gradients to minimize variables .

Q. What methodologies are effective in studying the environmental persistence of lead bis(2-ethylhexanolate) in soil systems?

- Soil Column Experiments : Simulate leaching behavior under controlled pH and moisture conditions.

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., 2-ethylhexanoic acid).

- Microbial Activity Assays : Assess biodegradation rates using soil microbiota inoculants. Cross-reference with ecotoxicological data (e.g., LC₅₀ for aquatic organisms) to evaluate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.